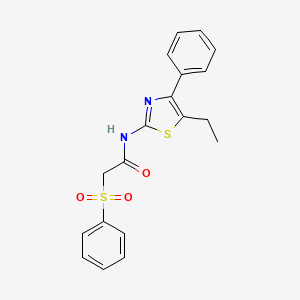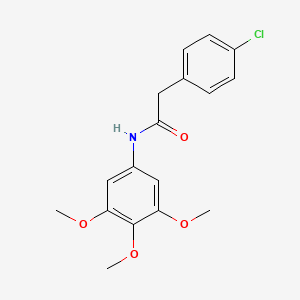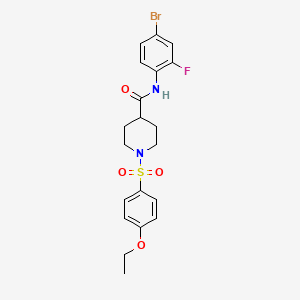![molecular formula C14H18ClNO4S B4246816 methyl 1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carboxylate](/img/structure/B4246816.png)
methyl 1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carboxylate
Vue d'ensemble
Description
Methyl 1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methyl ester group, a methanesulfonyl group, and a chlorophenyl group
Mécanisme D'action
Target of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . The compound may interact with proteins or enzymes that have aromatic residues, such as phenylalanine, tyrosine, or tryptophan.
Mode of Action
The compound likely undergoes electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might favor the electrophilic aromatic substitution reaction .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with methanesulfonyl chloride to introduce the methanesulfonyl group. This is followed by the esterification of the carboxylate group using methanol in the presence of an acid catalyst. The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Methyl 1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-[(2-bromophenyl)methanesulfonyl]piperidine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxylate: Contains a fluorine atom instead of chlorine.
Methyl 1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxylate: Substituted with a methyl group instead of chlorine.
Uniqueness
Methyl 1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s stability and efficacy in certain applications.
Propriétés
IUPAC Name |
methyl 1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-20-14(17)11-6-8-16(9-7-11)21(18,19)10-12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJPYLZYKOYUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199599 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[5-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]benzamide](/img/structure/B4246734.png)
![2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID](/img/structure/B4246739.png)

![6-[(4-benzylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B4246751.png)
![2-[5-bromo-4-(ethylaminomethyl)-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride](/img/structure/B4246755.png)
![2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-PHENYLACETAMIDE](/img/structure/B4246758.png)
![5-methyl-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]furan-2-carboxamide](/img/structure/B4246765.png)
![N-[3-(allyloxy)phenyl]benzamide](/img/structure/B4246768.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B4246771.png)

![N-[4-(acetylamino)phenyl]-5-methyl-2-furamide](/img/structure/B4246788.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline](/img/structure/B4246796.png)

![N-(3-{[(5-bromofuran-2-yl)carbonyl]amino}propyl)pyridine-3-carboxamide](/img/structure/B4246817.png)
